(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-hydroxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The fluorine and hydroxyl groups on the pyridine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate, used to facilitate borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a molecular probe for studying biological processes involving boron-containing compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-hydroxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(2-Fluorophenyl)boronic Acid: Similar in structure but lacks the hydroxyl group on the pyridine ring.
(5-Hydroxypyridin-3-yl)boronic Acid: Similar but lacks the fluorine substitution.
Uniqueness
(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both fluorine and hydroxyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C5H5BFNO3 |
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Molecular Weight |
156.91 g/mol |
IUPAC Name |
(2-fluoro-5-hydroxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9-11H |
InChI Key |
JSUOZAOUBGKCCF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1F)O)(O)O |
Origin of Product |
United States |
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